2-(3-Chlorophenyl)-1-(3-pyridinyl)-1-ethanone

Process Chemistry Loratadine Synthesis Regiochemistry

Using a positional isomer or non-certified reference standard in loratadine synthesis or ANDA QC workflows risks synthetic pathway failure and regulatory non-compliance. 2-(3-Chlorophenyl)-1-(3-pyridinyl)-1-ethanone (CAS 31251-55-5) is the sole regiochemically-validated intermediate for loratadine/desloratadine manufacture and the designated Pyridine Impurity 1 reference standard. • Guarantees correct tricyclic core formation in patent-established synthetic routes • Certified identity & purity supporting ANDA method validation (AMV) • Deuterated analog (CAS 1189880-12-3) available for DMPK LC-MS/MS quantitation

Molecular Formula C13H10ClNO
Molecular Weight 231.68 g/mol
CAS No. 31251-55-5
Cat. No. B018683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chlorophenyl)-1-(3-pyridinyl)-1-ethanone
CAS31251-55-5
Synonymsm-Chlorobenzyl 3-Pyridyl Ketone
Molecular FormulaC13H10ClNO
Molecular Weight231.68 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)CC(=O)C2=CN=CC=C2
InChIInChI=1S/C13H10ClNO/c14-12-5-1-3-10(7-12)8-13(16)11-4-2-6-15-9-11/h1-7,9H,8H2
InChIKeyYVCWMYMJVPJFOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Chlorophenyl)-1-(3-pyridinyl)-1-ethanone: Sourcing & Specifications


2-(3-Chlorophenyl)-1-(3-pyridinyl)-1-ethanone (CAS 31251-55-5) is a synthetic organic compound with the molecular formula C13H10ClNO and a molecular weight of 231.68 g/mol [1]. It is also known as m-Chlorobenzyl 3-pyridyl ketone . This compound is primarily utilized as a reference standard and as a key synthetic intermediate in the manufacture of the antihistamine drug loratadine and its active metabolite desloratadine [2]. As a specialized fine chemical, its procurement is driven by its precise role in validated synthetic routes and analytical methods, rather than by broad biological activity.

Key intermediate in loratadine synthetic route
Certified reference standard for impurity analysis

2-(3-Chlorophenyl)-1-(3-pyridinyl)-1-ethanone: Substitution Risks


The value of 2-(3-Chlorophenyl)-1-(3-pyridinyl)-1-ethanone is strictly application-defined. It is a critical, regiochemically-defined intermediate in the patent-established synthesis of loratadine/desloratadine , and a specified impurity standard for pyridine-based pharmaceutical analysis [1]. Generic substitution by a positional isomer, such as 2-(3-chlorophenyl)-1-(2-pyridinyl)-1-ethanone (CAS 204993-74-8), will divert the synthetic pathway away from the required tricyclic core, leading to a different final product or a failed reaction . Similarly, using a non-validated reference material in QC assays for ANDA submissions can result in regulatory non-compliance. The following quantitative evidence demonstrates that its specific chemical identity and certified purity are non-interchangeable and directly dictate its utility in process chemistry and regulated analytical environments.

Positional isomer Using the 2-pyridinyl isomer may divert the synthetic pathway, potentially leading to a different cyclization product.
Uncertified reagent A non-certified grade may not meet traceability requirements for analytical method validation.
Unlabeled analog The unlabeled compound may not serve as an internal standard for LC-MS/MS; co-elution prevents distinction from the analyte.

2-(3-Chlorophenyl)-1-(3-pyridinyl)-1-ethanone: Comparative Evidence


Regiochemical Specificity: 3-Pyridinyl vs. 2-Pyridinyl Isomer

The compound is an established intermediate for loratadine/desloratadine. In the validated synthetic route, 2-(3-chlorophenyl)-1-(3-pyridinyl)-1-ethanone is reduced, N-oxidized, cyanated, and hydrolyzed to a picolinic acid derivative, which then undergoes cyclization to form the tricyclic core [1]. Using a comparator with a different pyridine ring substitution, such as 2-(3-chlorophenyl)-1-(2-pyridinyl)-1-ethanone (CAS 204993-74-8), will not yield the same cyclization product due to altered steric and electronic constraints, making the target compound the only viable precursor for this specific API route .

Regiochemical Specificity
Class-level
3-pyridinyl vs 2-pyridinyl
Target enables cyclization; comparator not reported active in this route.
Enables correct cyclization step in loratadine synthesis.
Based on validated synthetic route.
Process Chemistry Loratadine Synthesis Regiochemistry

Certified Purity: Reference Standard vs. Unspecified Grade

For use as a reference standard in quality control (QC) or analytical method validation (AMV) for ANDA submissions, the compound is provided with a minimum purity of 95% , and importantly, with 'detailed characterization data compliant with regulatory guidelines' and 'traceability to pharmacopoeial standards (USP or EP)' [1]. In contrast, general catalog reagents of unspecified purity and without certified traceability cannot be used to validate an analytical method or to quantify a specified impurity, as they introduce unquantified uncertainty and risk regulatory rejection.

Certified Purity
Specification review
≥95% with traceability vs Uncertified reagent
Certified standard supports regulatory QC; general reagent introduces uncertainty.
Supports method validation for impurity quantification.
Traceable documentation is typically required for ANDA submissions.
Analytical Method Validation Quality Control Reference Standards

Isotopic Purity for Quantitation: d4-Labeled vs. Unlabeled

For quantitative bioanalysis using LC-MS/MS, a stable isotope-labeled internal standard is essential for accurate analyte quantitation. The deuterated analog, 2-(3-Chlorophenyl)-1-(3-pyridinyl)-1-ethanone-[d4] (CAS 1189880-12-3), provides a mass shift of +4 Da relative to the unlabeled compound (MW 235.70 vs 231.68 g/mol) . This mass difference minimizes cross-signal interference in the MS detector, allowing for a direct, quantitative assessment of the analyte in complex biological matrices. The unlabeled compound cannot serve this internal standard function, as it co-elutes and cannot be distinguished from the analyte.

Isotopic Purity (d4)
Head-to-head
d4-labeled (MW +4) vs Unlabeled
d4-labeled serves as internal standard; unlabeled co-elutes and cannot be distinguished.
Enables accurate quantitation in LC-MS/MS bioanalysis.
Essential for DMPK studies requiring internal standardization.
Bioanalysis Internal Standard LC-MS/MS Deuterated Analogue

2-(3-Chlorophenyl)-1-(3-pyridinyl)-1-ethanone: Application Scenarios


Loratadine API Manufacturing Intermediate

This is the primary industrial application. The compound is a key intermediate in the established, patent-covered synthesis of the blockbuster antihistamine loratadine. Following the specific steps of reduction, N-oxidation, cyanation, and hydrolysis, it is cyclized to form the core tricyclic structure of the drug [1]. For any CMO or pharmaceutical company manufacturing loratadine or desloratadine, this compound is a required, non-interchangeable raw material.

Pyridine Impurity Reference Standard

This compound is specifically listed as 'Pyridine Impurity 1' and is used as a reference standard in quality control (QC) laboratories. Its certified identity and purity enable the development, validation (AMV), and routine use of analytical methods to detect and quantify impurities in active pharmaceutical ingredients (APIs) and finished drug products, a critical requirement for Abbreviated New Drug Applications (ANDAs) and other regulatory submissions [2].

DMPK Research: d4-Labeled Internal Standard

In drug metabolism and pharmacokinetics (DMPK) studies, the deuterium-labeled version of this compound (CAS 1189880-12-3) is employed as an internal standard for the precise and accurate quantitation of the parent analyte in biological fluids (e.g., plasma, urine) using LC-MS/MS . This application is essential for generating the robust pharmacokinetic data required for drug development and regulatory filings.

Application
Selection Property
Validation Focus
Loratadine synthesis intermediate
3-pyridinyl regiochemistry enabling cyclization
Confirmation of tricyclic core formation
Impurity reference standard
Certified purity with traceable documentation
Analytical method validation for impurity testing
d4-Labeled internal standard
Isotopic enrichment (+4 Da mass shift)
LC-MS/MS quantitation accuracy in biological matrices

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